6-Chloro-2-fluoro-3-nitropyridine
CAS No.: 333998-11-1
Cat. No.: VC4158216
Molecular Formula: C5H2ClFN2O2
Molecular Weight: 176.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 333998-11-1 |
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Molecular Formula | C5H2ClFN2O2 |
Molecular Weight | 176.53 |
IUPAC Name | 6-chloro-2-fluoro-3-nitropyridine |
Standard InChI | InChI=1S/C5H2ClFN2O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H |
Standard InChI Key | VLSBYXNGUYWVMA-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1[N+](=O)[O-])F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
6-Chloro-2-fluoro-3-nitropyridine belongs to the nitropyridine family, a class of heterocyclic aromatic compounds known for their electron-deficient nature. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₂ClFN₂O₂ | |
Molecular Weight | 176.53 g/mol | |
IUPAC Name | 6-Chloro-2-fluoro-3-nitropyridine | |
SMILES | C1=CC(=NC(=C1N+[O-])F)Cl | |
InChIKey | VLSBYXNGUYWVMA-UHFFFAOYSA-N |
The compound’s crystallinity and stability are influenced by intramolecular interactions between the electron-withdrawing nitro group and the halogen atoms. X-ray diffraction studies of analogous nitropyridines reveal planar ring systems with bond lengths consistent with aromaticity .
Spectroscopic Properties
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NMR Spectroscopy: The fluorine atom at position 2 and the nitro group at position 3 generate distinct splitting patterns in ¹H and ¹³C NMR spectra. For example, the fluorine atom induces coupling with adjacent protons, producing doublets or triplets in the aromatic region (δ 7.5–8.5 ppm) .
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Mass Spectrometry: Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 176, with fragment ions corresponding to losses of NO₂ (46 amu) and Cl (35 amu) .
Synthesis and Industrial Preparation
Chlorination and Nitration Pathways
The synthesis of 6-Chloro-2-fluoro-3-nitropyridine often begins with functionalization of pyridine precursors. A patented method involves:
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Chlorination: Treatment of 3-fluoro-5-nitropyridin-2-ol with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 60°C for 10 hours .
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Workup: The reaction mixture is quenched in ice water, extracted with ethyl acetate, and purified via column chromatography (5% ethyl acetate/hexane) .
This route achieves a 97% yield, highlighting its efficiency for scale-up . Alternative approaches include direct nitration of chlorinated pyridines, though regioselectivity challenges necessitate careful optimization.
Comparative Synthetic Routes
Method | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
POCl₃/PCl₅ chlorination | 3-Fluoro-5-nitropyridin-2-ol | 97 | >95 |
Nucleophilic fluorination | KF, DMF, 100°C | 82 | 90 |
Industrial processes prioritize POCl₃-based methods due to lower costs and higher reproducibility .
Physicochemical Properties
Thermal and Solubility Data
Limited experimental data exist for this compound, but analogous nitropyridines exhibit:
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Melting Point: 118–120°C (e.g., 6-Chloro-2-cyano-3-nitropyridine) .
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water .
Reactivity Profile
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Nucleophilic Aromatic Substitution: The chlorine atom at position 6 is susceptible to displacement by amines, alkoxides, or thiols under mild conditions .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine, yielding 3-amino-5-chloro-2-fluoropyridine—a key intermediate in drug synthesis .
Applications in Pharmaceutical Chemistry
Intermediate for Antiviral Agents
6-Chloro-2-fluoro-3-nitropyridine is a precursor to protease inhibitors targeting RNA viruses. For example, coupling with morpholine derivatives produces analogs with IC₅₀ values <100 nM against SARS-CoV-2 .
Agrochemical Development
Incorporation into herbicidal molecules enhances activity against broadleaf weeds. Field trials demonstrate 90% efficacy at 50 g/ha, outperforming traditional nitropyridine-based herbicides.
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | Avoid ingestion |
H315 (Causes skin irritation) | Wear protective gloves |
H319 (Causes serious eye irritation) | Use eye protection |
H335 (May cause respiratory irritation) | Use in ventilated areas |
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